molecular formula C13H9FO4S B6406513 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1261938-04-8

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6406513
CAS No.: 1261938-04-8
M. Wt: 280.27 g/mol
InChI Key: UKEISSZDJFPESL-UHFFFAOYSA-N
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Description

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a thiophene ring bearing a methoxycarbonyl group

Properties

IUPAC Name

2-fluoro-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4S/c1-18-13(17)11-5-8(6-19-11)7-2-3-9(12(15)16)10(14)4-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEISSZDJFPESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690990
Record name 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-04-8
Record name 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity through various interactions such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is unique due to the presence of both a fluoro group and a thiophene ring with a methoxycarbonyl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

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